molecular formula C20H18O3 B12536926 Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- CAS No. 827347-02-4

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-

Cat. No.: B12536926
CAS No.: 827347-02-4
M. Wt: 306.4 g/mol
InChI Key: UDKSKUPCTDRANF-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is an organic compound with a complex aromatic structure It is characterized by the presence of a benzaldehyde group attached to a naphthalene ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative with benzaldehyde under acidic conditions. The reaction may require catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the naphthalene ring may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 3,4-dimethoxy-: Similar structure but with different substitution pattern on the benzene ring.

    Benzaldehyde, 2,4-dimethoxy-: Another isomer with methoxy groups at different positions.

    2,3-Dimethoxybenzaldehyde: A related compound with methoxy groups on the benzene ring.

Uniqueness

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the naphthalene ring also distinguishes it from simpler benzaldehyde derivatives, potentially offering different chemical and biological properties.

Properties

CAS No.

827347-02-4

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)benzaldehyde

InChI

InChI=1S/C20H18O3/c1-13-18(15-9-5-4-8-14(15)12-21)20(23-3)17-11-7-6-10-16(17)19(13)22-2/h4-12H,1-3H3

InChI Key

UDKSKUPCTDRANF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C3=CC=CC=C3C=O)OC)OC

Origin of Product

United States

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